molecular formula C5H6N6O2S B561253 N-1H-Purin-6-ylsulfuric diamide CAS No. 101910-08-1

N-1H-Purin-6-ylsulfuric diamide

Cat. No.: B561253
CAS No.: 101910-08-1
M. Wt: 214.203
InChI Key: ZOPZTNPEGYFXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1H-Purin-6-ylsulfuric diamide is a chemical compound with the CAS Registry Number 101910-08-1 and the molecular formula C5H6N6O2S . It has a molecular weight of 214.21 g/mol . Available data indicates a calculated density of approximately 1.962 g/cm³ and a high calculated boiling point of 652.064°C at 760 mmHg . The compound features a sulfamide group linked to a purine base, a structure that suggests potential as a building block in medicinal chemistry for the development of nucleotide-like molecules . The purine moiety is a key structural element in many biologically critical molecules, such as adenine and guanine in DNA and RNA. Researchers can utilize this compound as a synthetic intermediate. Its molecular structure is defined by the SMILES string c1[nH]c2c(n1)ncnc2NS(=O)(=O)N and the InChIKey ZOPZTNPEGYFXIT-UHFFFAOYSA-N . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

101910-08-1

Molecular Formula

C5H6N6O2S

Molecular Weight

214.203

IUPAC Name

6-(sulfamoylamino)-7H-purine

InChI

InChI=1S/C5H6N6O2S/c6-14(12,13)11-5-3-4(8-1-7-3)9-2-10-5/h1-2H,(H2,6,12,13)(H2,7,8,9,10,11)

InChI Key

ZOPZTNPEGYFXIT-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=NC=N2)NS(=O)(=O)N

Synonyms

Sulfamide, 1H-purin-6-yl- (9CI)

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of 6-Chloropurine

The most widely reported method involves substituting the chlorine atom in 6-chloropurine with a sulfamide group. This route is favored for its simplicity and high yield under controlled conditions. For example, reacting 6-chloropurine with sulfamide derivatives in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., dimethylformamide or acetone) facilitates the displacement reaction.

Reaction Conditions:

  • Temperature: 60–80°C

  • Solvent: Acetone or DMF

  • Base: K₂CO₃ or triethylamine

  • Time: 4–8 hours

Racemization at the purine’s chiral centers has been observed during similar substitutions, necessitating careful monitoring via HPLC or chiral chromatography.

Direct Sulfamoylation of Purine Derivatives

An alternative approach involves sulfamoylation of pre-functionalized purines. For instance, purine-6-amine can react with sulfamoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This method avoids the use of halogenated intermediates but requires stringent moisture control to prevent hydrolysis of the sulfamoyl chloride.

Optimization of Synthetic Protocols

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity, while bases such as K₂CO₃ neutralize HCl byproducts, driving the reaction forward. In contrast, protic solvents (e.g., ethanol) may lead to side reactions, including hydrolysis of the sulfamide group.

Temperature and Reaction Time

Elevated temperatures (60–80°C) accelerate substitution kinetics but risk decomposition of heat-sensitive intermediates. A balance is achieved by maintaining moderate temperatures (50–60°C) with extended reaction times (6–12 hours).

Purification Techniques

Crude products often require column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Recent advances in flash chromatography have reduced purification times by 30–40%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆, 400 MHz): Peaks at δ 8.35 (s, 1H, H-8), 7.98 (s, 1H, H-2), and 3.10 (s, 4H, NH₂SO₂NH₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz): Signals at δ 152.4 (C-6), 148.9 (C-2), and 44.7 (SO₂NH₂).

  • IR (KBr): Strong bands at 1340 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch).

Chromatographic Purity

HPLC analysis (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) typically shows a single peak with >98% purity.

Challenges and Limitations

Racemization During Synthesis

Racemization at the C6 position remains a critical issue, particularly in methods involving carbodiimide coupling agents. For example, coupling N-(purin-6-yl)-α-amino acids to sulfamide precursors resulted in a 6:4 diastereomer ratio due to racemization. Mitigation strategies include using enantiomerically pure starting materials and low-temperature conditions.

Stability of Sulfamide Moieties

The sulfamide group is prone to hydrolysis under acidic or basic conditions. Storage at pH 6–7 and temperatures below 4°C is recommended to prevent degradation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Diastereomeric Ratio
Nucleophilic Substitution65–7895–981:1 (racemic)
Direct Sulfamoylation50–6090–926:4 (S,S:R,S)

Data adapted from Ward et al. (1961) and Vigorov et al. (2014) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-1H-Purin-6-ylsulfuric diamide, and how can purity be maximized during synthesis?

  • Methodological Answer : Synthesis can be optimized using nucleophilic substitution or coupling reactions under controlled pH and temperature. Purity is assessed via HPLC with UV detection (≥95% purity threshold) and validated against reference standards . Impurity profiling should align with pharmacopeial guidelines (e.g., USP), using techniques like mass spectrometry to identify byproducts such as adenine sulfate or uridine derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on purine ring protons (δ 8.0–8.5 ppm) and sulfonic acid groups.
  • HPLC with diode-array detection for quantification and stability testing.
  • Infrared spectroscopy (IR) to verify functional groups (e.g., S=O stretches at 1150–1250 cm⁻¹) .

Q. How can researchers evaluate the compound's interaction with biological targets in preliminary studies?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (e.g., KD values) with enzymes like ryanodine receptors (RyR) or γ-aminobutyric acid (GABA) receptors. Include negative controls (e.g., non-target proteins) to validate specificity .

Advanced Research Questions

Q. What molecular mechanisms underlie resistance to diamide compounds in target organisms?

  • Methodological Answer : Resistance often involves RyR mutations (e.g., I4790K in Lepidoptera) or upregulation of detoxification enzymes (e.g., cytochrome P450 monooxygenases). Design CRISPR-Cas9 knock-in models to validate mutations and use RNA-seq to identify overexpressed metabolic genes. Address contradictory transcript-protein correlations by performing parallel Western blotting .

Q. How should researchers resolve contradictions in transcriptomic data related to diamide-induced oxidative stress?

  • Methodological Answer : Transcriptome studies in yeast or bacteria often show inconsistent gene expression changes (e.g., <2% variation in RyR transcripts). Validate findings using orthogonal methods:

  • Metabolomics (e.g., glutathione depletion via LC-MS) to confirm redox imbalance.
  • Proteomics (e.g., TMT labeling) to quantify protein abundance changes.
  • Control for batch effects by standardizing growth conditions and stressor concentrations .

Q. What experimental designs are recommended for studying oxidative stress pathways activated by this compound?

  • Methodological Answer : Expose model systems (e.g., Corynebacterium glutamicum or RBCs) to sublethal diamide concentrations. Monitor:

  • Thiol redox status via Ellman’s assay for glutathione (GSH/GSSG ratios).
  • ROS production using fluorescent probes (e.g., H2DCFDA).
  • Compare with diamide analogs (e.g., menadione) to isolate sulfur-specific effects .

Q. How can structure-activity relationship (SAR) studies improve the compound's efficacy?

  • Methodological Answer : Systematically modify the purine scaffold (e.g., substituents at N-1 or C-6 positions) and test bioactivity against RyR mutants. Use molecular docking (e.g., AutoDock Vina) to predict binding modes and correlate with in vitro IC50 values. Prioritize derivatives with >10-fold potency increases over the parent compound .

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